2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole; hydrochloride, also known as ML00253764, is a small molecule that acts as an antagonist of the melanocortin 4 receptor. This compound has garnered attention for its potential therapeutic applications, particularly in addressing issues related to weight regulation and metabolic disorders. It is classified under imidazole derivatives and has been studied for its role in reducing tumor-induced weight loss in animal models.
ML00253764 is derived from a series of synthetic processes aimed at developing effective melanocortin 4 receptor antagonists. The compound's synthesis and characterization have been documented in scientific literature, highlighting its chemical structure and biological activity. It belongs to the class of imidazole compounds, which are known for their diverse biological properties and applications in medicinal chemistry.
The synthesis of 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole typically involves multiple steps. Key methods include:
The synthesis may utilize common laboratory techniques such as refluxing, stirring under inert atmospheres, and purification methods like column chromatography to isolate the desired product with high purity.
The molecular formula of ML00253764 is , with a molecular weight of approximately 413.71 g/mol. The compound features:
The structural configuration can be represented using chemical drawing software or through computational modeling to visualize interactions with biological targets.
ML00253764 undergoes several chemical reactions that are significant for its synthesis and application:
The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure product purity and yield.
ML00253764 functions primarily as an antagonist at the melanocortin 4 receptor, which plays a critical role in regulating appetite and energy expenditure. By blocking this receptor, the compound can modulate signaling pathways that influence body weight and metabolic processes.
Research indicates that administration of ML00253764 leads to increased food intake and weight gain in rodent models experiencing tumor-induced cachexia, demonstrating its potential utility in clinical settings for managing weight loss associated with cancer therapies.
ML00253764 has been primarily investigated for its role as a melanocortin 4 receptor antagonist. Its applications include:
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor critically embedded within hypothalamic circuits governing energy balance. Activation of MC4R by α-melanocyte-stimulating hormone (α-MSH) suppresses appetite, increases energy expenditure, and promotes catabolism of adipose and lean mass through downstream sympathetic nervous system activation [1] [4]. Under physiological conditions, this anorexigenic signal is counterbalanced by the endogenous inverse agonist agouti-related peptide (AgRP), creating dynamic equilibrium in energy homeostasis [4] [7].
Cachexia—a metabolic disorder characterized by involuntary weight loss, anorexia, and systemic inflammation—disrupts this equilibrium. Inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) associated with cancer, chronic kidney disease, or heart failure:
Table 1: Hypothalamic Mechanisms of MC4R-Driven Cachexia
Pathophysiological Process | Effect on MC4R Pathway | Consequence |
---|---|---|
Cytokine influx (e.g., IL-1β) | ↑ POMC neuronal activity; ↑ α-MSH release | Anorexia; ↑ Basal metabolic rate |
Suppression of AgRP neurons | ↓ Endogenous MC4R antagonism | Unopposed MC4R activation |
Blood-brain barrier disruption | Peripheral cytokine access to ARC/NTS | Sustained hypothalamic inflammation |
Notably, recent evidence reveals an inherent bias in melanocortin signaling: While loss of MC4R function consistently causes obesity, gain of function shows limited efficacy in weight reduction, prioritizing protection against weight loss in evolutionary contexts [7]. This asymmetry explains why cachexia pathologies—exploiting this bias—induce disproportionate wasting despite nutritional support.
Tumor-derived factors and host inflammation directly activate central MC4R pathways to drive cachexia. Lewis lung carcinoma models demonstrate that tumor implantation triggers:
The small-molecule MC4R antagonist 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride (ML00253764) disrupts this cascade. Its properties include:
Table 2: Preclinical Efficacy of ML00253764 in Tumor-Induced Cachexia Models
Model System | Dosing Regimen | Key Outcomes | Reference |
---|---|---|---|
Lewis lung carcinoma (mice) | 15 mg/kg BID; s.c. × 13 days | ↑ Light-phase food intake; ↔ Preservation of lean body mass; No tumor reduction | [5] |
Methylcholanthrene sarcoma (rats) | 3 mg/kg/day; i.p. × 7 days | ↓ Hypothalamic IL-6/TNF-α; ↑ Fat mass retention; Attenuated weight loss | [1] |
Chemotherapy-induced anorexia (rats) | Oral gavage × 10 days | Normalized food intake; Reversed cisplatin-induced pica behavior | [8] |
Mechanistically, ML00253764:
Genetic evidence further supports targeting MC4R: Humans with Val103Ile polymorphism (conferring reduced MC4R activity) show decreased susceptibility to cachexia in solid tumors [10]. This positions ML00253764 as a mechanistically rational candidate for pathological weight loss syndromes.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7